molecular formula C19H21N5O2 B5961015 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide

Cat. No.: B5961015
M. Wt: 351.4 g/mol
InChI Key: YAEVZKTYFPNBLJ-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide is a complex organic compound that features a unique combination of isoquinoline, imidazole, and oxazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and imidazole intermediates, which are then coupled with an oxazole derivative under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methoxyphenyl)ethanone
  • 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-hydroxyphenyl)ethanone
  • 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-phenylethanone

Uniqueness

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide is unique due to its specific combination of isoquinoline, imidazole, and oxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-23-9-7-20-17(23)10-21-19(25)16-13-26-18(22-16)12-24-8-6-14-4-2-3-5-15(14)11-24/h2-5,7,9,13H,6,8,10-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEVZKTYFPNBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNC(=O)C2=COC(=N2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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